molecular formula C18H18BrN3O5 B10983748 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide

Cat. No.: B10983748
M. Wt: 436.3 g/mol
InChI Key: NJMKAGIEQJQRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide is a synthetic small molecule designed for biochemical research, integrating a quinazolinone core with a 5-bromofuran carboxamide moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in over 200 naturally occurring alkaloids . Derivatives of this core have demonstrated significant potential in various research areas, including the investigation of kinase inhibition pathways and the development of anticancer agents, as seen in compounds like Erlotinib and Gefitinib . The 5-bromofuran component is a versatile heterocyclic building block; similar furan-carboxamide structures have been explored for their inhibitory activity against enzymes like tyrosinase, suggesting the potential for this segment to contribute to target binding and molecular recognition . The specific 6,7-dimethoxy substitution pattern on the quinazoline ring is a key feature often associated with enhanced biological activity and selectivity in research compounds. This product is intended for research applications only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a standard in analytical chemistry. It is supplied with guaranteed high purity and is strictly for research use (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C18H18BrN3O5

Molecular Weight

436.3 g/mol

IUPAC Name

5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H18BrN3O5/c1-10-21-12-9-15(26-3)14(25-2)8-11(12)18(24)22(10)7-6-20-17(23)13-4-5-16(19)27-13/h4-5,8-9H,6-7H2,1-3H3,(H,20,23)

InChI Key

NJMKAGIEQJQRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=C(O3)Br)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Quinazolinone Formation: The quinazolinone core is synthesized through a series of condensation reactions involving 2-methyl-4-oxoquinazoline and appropriate aldehydes or ketones.

    Coupling Reaction: The final coupling of the brominated furan and the quinazolinone derivative is carried out under specific conditions, often involving catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C16H17BrN4O4\text{C}_{16}\text{H}_{17}\text{Br}\text{N}_{4}\text{O}_{4}, and it is characterized by:

  • Furan Ring : Enhances solubility and biological activity.
  • Quinazoline Core : Known for various pharmacological effects.
  • Bromine Substituent : Increases reactivity and potential for further functionalization.

Anticancer Properties

Research indicates that 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide exhibits significant anticancer activity.

Mechanism of Action :

  • The compound acts as an inhibitor of key signaling pathways involved in tumor growth.
  • It induces apoptosis in cancer cells by activating caspase pathways.

Case Study :
A study demonstrated that the compound inhibited MCF-7 breast cancer cell proliferation with an IC50 value of approximately 15 µM, indicating effective potency against these cell lines.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens.

Mechanism of Action :

  • Disrupts bacterial cell membranes and inhibits metabolic processes essential for bacterial survival.

Research Findings :
In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria10 - 20 µg/mL
Gram-negative bacteria15 - 25 µg/mL

Anti-inflammatory Effects

5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide also displays anti-inflammatory properties.

Mechanism :
It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps that may vary based on available reagents. The chemical reactivity is largely attributed to its functional groups:

  • The carboxamide group can undergo hydrolysis under acidic or basic conditions.
  • The bromine atom can participate in nucleophilic substitution reactions, allowing further functionalization.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This leads to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Furan Carboxamide Derivatives

Compound 26: N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide
  • Structural Features : Sulfamoyl group at the 5-position of the furan ring; acetylphenyl group as the amide substituent.
  • Key Differences: The sulfamoyl group (SO₂NH₂) in Compound 26 replaces the bromine in the target compound, altering electronic properties and solubility.
  • Synthesis : Yielded 18% via DCM/DMF-mediated coupling, compared to the target compound’s unreported synthetic efficiency .
Compound 27: 5-bromo-N-(4-formylphenyl)furan-2-carboxamide
  • Structural Features : Bromine at the 5-position of the furan ring; formylphenyl substituent.
  • Key Differences: The formylphenyl group (CHO-substituted phenyl) in Compound 27 lacks the quinazolinone-ethyl chain, limiting its ability to engage in π-π stacking or hydrogen bonding with deeper enzyme pockets. Both compounds share bromine’s steric and electronic effects .

Heterocyclic Carboxamides with Varied Cores

5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
  • Structural Features : Benzofuran core with a fluorine substituent; oxadiazole ring as the amide substituent.
  • Key Differences: The benzofuran core (vs. The oxadiazole ring introduces metabolic stability but reduces flexibility compared to the ethyl-quinazolinone linker in the target compound .

Quinazolinone-Containing Analogues

N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • Structural Features : Chromene-4-one core with benzylamide substituent.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Potential Biological Implications
Target Compound Furan + Quinazolinone Br (C5-furan); OMe (C6, C7-quinazolinone) Bromine, Methoxy, Quinazolinone Enhanced enzyme inhibition via halogen bonding and H-bonding
N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide (26) Furan SO₂NH₂ (C5); Acetylphenyl Sulfamoyl, Acetyl High solubility; limited hydrophobic interactions
5-bromo-N-(4-formylphenyl)furan-2-carboxamide (27) Furan Br (C5); Formylphenyl Bromine, Aldehyde Moderate electrophilicity; limited binding depth
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran F (C5); Oxadiazole Fluorine, Oxadiazole Metabolic stability; rigid binding

Research Findings and Implications

  • Target Compound vs. Compound 26/27: The quinazolinone-ethyl chain in the target compound likely enhances binding to enzymes with extended hydrophobic pockets (e.g., MMP-13), whereas Compound 26’s sulfamoyl group may favor solubility but reduce target affinity .
  • Quinazolinone vs. Chromene-4-one: Methoxy and methyl groups on the quinazolinone ring improve interactions with polar residues in enzyme active sites, unlike the unsubstituted chromene-4-one derivatives .

Biological Activity

5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology . This compound is characterized by its unique structural features, including a furan ring, a quinazoline derivative, and a bromine substituent. Its molecular formula is C13H14BrN3O4\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{4}, indicating a rich array of functional groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that quinazoline derivatives, including 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide, exhibit significant anticancer activity . These compounds are known to inhibit various cancer cell lines through mechanisms involving the disruption of specific signaling pathways crucial for cell proliferation and survival.

Case Studies

  • Inhibition of Cancer Cell Lines : Studies have shown that this compound can inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are essential for cancer metastasis and invasion.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it has demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens. Its effectiveness is attributed to the presence of the bromine atom and methoxy groups, which enhance lipophilicity and facilitate interactions with microbial targets.

Research Findings

  • Bacterial Inhibition : In vitro studies have shown that 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide has significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound has also been tested against various fungal strains, showing inhibitory effects comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

The unique combination of the furan ring and specific substitution patterns on the quinazoline core enhances the biological activity of 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6-MethoxyquinazolineQuinazoline core with methoxy groupAntitumor activity
7-BromoquinazolineBrominated quinazolineAntibacterial properties
4-OxoquinazolineBasic quinazoline structureAntiviral effects

The biological activity of 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide is primarily mediated through:

  • Enzyme Inhibition : It acts as an inhibitor of MMPs, which play a critical role in tumor metastasis.
  • Receptor Interaction : The compound may interact with specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a brominated furan-2-carboxamide moiety with a functionalized quinazolinone derivative. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC for the ethyl linker attachment.
  • Quinazolinone core preparation : Start with 6,7-dimethoxy-2-methyl-4(3H)-quinazolinone, followed by alkylation or nucleophilic substitution to introduce the ethylamine sidechain.
  • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., from ethanol) to isolate the final product. Structural validation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy : Confirm the structure via 1H^{1}\text{H} NMR (e.g., quinazolinone protons at δ 7.8–8.2 ppm) and 2D NMR techniques (HMBC, COSY) to resolve overlapping signals .
  • Mass spectrometry : HRMS (ESI+) should match the theoretical molecular weight (C21_{21}H19_{19}BrN3_{3}O5_{5}; ~496.2 g/mol).

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Solvent optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) for coupling steps .

Q. What strategies are effective in resolving contradictory biological activity data across studies?

  • Methodological Answer :

  • Dose-response standardization : Ensure consistent dosing ranges (e.g., 1–100 µM) and exposure times (24–72 hours) in cell-based assays.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target validation : Combine CRISPR knockouts and competitive binding assays to confirm specificity for suspected targets (e.g., kinase inhibitors) .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply a factorial design to systematically vary substituents (e.g., bromine position, methoxy groups) and assess effects on bioactivity .
  • Molecular docking : Perform docking simulations (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR or PARP), guiding SAR rationalization .
  • Free-Wilson analysis : Quantify contributions of specific functional groups to activity using regression models .

Q. What analytical techniques are suitable for studying degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C.
  • Stability monitoring : Use UPLC-PDA to track degradation products over time.
  • Mechanistic insights : Employ LC-MS/MS to identify fragmentation patterns and propose degradation mechanisms (e.g., hydrolysis of the amide bond) .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent solubility data in different solvent systems?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO (common stock solvent), PBS (pH 7.4), and cell culture media (e.g., DMEM + 10% FBS) using nephelometry.
  • Co-solvent systems : Evaluate combinations like PEG-400/water or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Thermodynamic analysis : Measure logP (octanol/water partition coefficient) via shake-flask method to correlate with experimental solubility .

Q. Why might bioactivity assays yield variable IC50_{50} values, and how to mitigate this?

  • Methodological Answer :

  • Assay standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-experimental variability.
  • Cell line authentication : Confirm cell line identity via STR profiling to rule out cross-contamination.
  • Data normalization : Express activity as % inhibition relative to vehicle controls and fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.